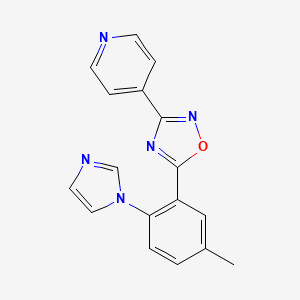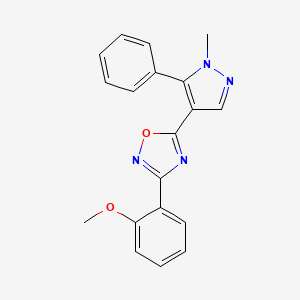
5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole, also known as IMPO, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a heterocyclic organic compound that contains an oxadiazole ring, a pyridine ring, and an imidazole ring. IMPO has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole is not fully understood. However, it is believed that 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole exerts its biological effects by interacting with specific targets in cells. For example, 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been found to interact with specific receptors in the brain that are involved in Alzheimer's disease.
Biochemical and Physiological Effects:
5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole has also been found to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics. In addition, 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole in lab experiments is its potential to exhibit multiple biological effects. This makes it a versatile compound that can be used in a range of different experiments. However, one of the limitations of using 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its biological effects.
将来の方向性
There are several future directions for the study of 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole. One potential direction is the development of new derivatives of 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole that exhibit enhanced biological activity. Another potential direction is the study of 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole in combination with other drugs to determine whether it has synergistic effects. In addition, the use of 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole in photodynamic therapy is an area that requires further investigation. Finally, the development of new methods for the synthesis of 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole is an area that could lead to the discovery of new derivatives with enhanced biological activity.
合成法
The synthesis of 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole involves the reaction of 2-(2-methyl-5-nitrophenyl) hydrazinecarboxamide with pyridine-4-carboxylic acid and imidazole-1-carboxylic acid in the presence of a dehydrating agent. The resulting product is then reduced to obtain 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole. This synthesis method has been optimized to produce high yields of pure 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole.
科学的研究の応用
5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In addition, 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole has been found to have potential applications in the field of photodynamic therapy, which is a non-invasive cancer treatment that involves the use of light-activated compounds.
特性
IUPAC Name |
5-(2-imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c1-12-2-3-15(22-9-8-19-11-22)14(10-12)17-20-16(21-23-17)13-4-6-18-7-5-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISJHILQVOHSOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CN=C2)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[[1-[3-(trifluoromethyl)phenyl]pyrazole-3-carbonyl]amino]propanoic acid](/img/structure/B6623348.png)
![N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine](/img/structure/B6623355.png)
![2-Methyl-5-[3-(1-methylpyrazol-4-yl)propanoylamino]benzoic acid](/img/structure/B6623363.png)
![N-[(2-chloro-5-fluorophenyl)methyl]-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B6623381.png)
![N-[4-(5-chlorothiophen-2-yl)butyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B6623385.png)
![N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide](/img/structure/B6623405.png)
![Ethyl 4-fluoro-2-methyl-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate](/img/structure/B6623421.png)

![2-[(2-Fluoro-6-iodobenzoyl)amino]acetic acid](/img/structure/B6623433.png)

![4-[[(E)-3-cyclopropylbut-2-enoyl]amino]butanoic acid](/img/structure/B6623442.png)
![N-(2,6-dimethylphenyl)-2-[4-(5-fluoropentyl)piperazin-1-yl]acetamide](/img/structure/B6623445.png)
![5-(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B6623448.png)
![4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid](/img/structure/B6623456.png)